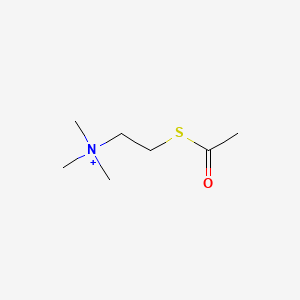

Acetylthiocholine

Übersicht

Beschreibung

Acetylthiocholin ist ein Analogon von Acetylcholin, einem Neurotransmitter, der an neuromuskulären Synapsen verwendet wird, um Muskeln zu aktivieren. Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, insbesondere in Studien zur Cholinesterase-Aktivität .

Herstellungsmethoden

Acetylthiocholin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Thiocholin mit Essigsäureanhydrid unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern . Industrielle Produktionsmethoden beinhalten oft ähnliche Synthesewege, jedoch in größerem Maßstab, mit zusätzlichen Reinigungsschritten, um die Reinheit der Verbindung zu gewährleisten .

Vorbereitungsmethoden

Acetylthiocholine can be synthesized through various methods. One common approach involves the reaction of thiocholine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Hydrolysis of Acetylthiocholine by Acetylcholinesterase

Acetylcholinesterase (AChE) catalyzes the hydrolysis of this compound in a manner similar to its natural substrate, acetylcholine . The hydrolysis of this compound by AChE is an extremely rapid reaction .

Mechanism of Hydrolysis :

-

Active Site : AChE has a deep active site gorge with two binding sites: the acylation site (A-site) containing the catalytic triad and a peripheral site (P-site) near the gorge entrance .

-

Catalytic Triad : AChE functions via a Ser-His-Asp/Glu triad mechanism . In this mechanism, for example, with the triad in human AChE, Histidine 447 activates Serine 203, which then performs a nucleophilic attack on the acyl carbon of this compound. This forms an intermediate stabilized by Glycine 121, Glycine 120, and Alanine 204, creating an oxyanion hole .

-

Intermediate Formation : His447 donates a proton to the substrate, releasing thiocholine. Then, His447 deprotonates a water molecule, which attacks the acyl carbon, forming another intermediate stabilized by the oxyanion hole .

-

Acylation and Deacylation : The acylation of BChE with this compound involves a nucleophilic attack on the carbonyl carbon of this compound and the dissociation of the thiocholine ester .

Role of the Peripheral Site (P-site) : The P-site enhances catalytic efficiency by transiently trapping the substrate en route to the A-site, where a short-lived acyl enzyme intermediate is produced .

Kinetic Parameters : The second-order hydrolysis rate constant (often denoted as ) can approach .

Non-Enzymatic Hydrolysis of this compound Analogs

This compound analogs, such as acetyl(homo)thiocholine and acetyl(nor)thiocholine, exhibit different hydrolysis rates .

-

Acetyl(homo)thiocholine (Ac-homoSCh): This analog has one additional methylene group added to thiocholine.

-

Acetyl(nor)thiocholine (Ac-norSCh): This analog has one methylene group deleted from thiocholine.

The values for Ac-homoSCh and Ac-norSCh are approximately 2% of that for this compound. The for this compound is close to the theoretical diffusion-controlled limit for the substrate association rate constant .

Instability of northiocholine : The hydrolysis product of acetyl(nor)thiocholine, northiocholine, is unstable and follows two additional reaction pathways:

-

Decomposition : Generates trimethylamine, formaldehyde, and hydrogen sulfide .

-

Nucleophilic Displacement : Produces 1-((3-mercaptopropanoyl)thio)-N,N,N-trimethylmethanaminium, which can be reduced by the addition of DTNB .

Use of this compound in Enzyme Assays

This compound is frequently used to test the enzymatic hydrolysis of acetylcholine in vitro. The mechanism of this compound hydrolysis is qualitatively similar to that of acetylcholine, and its reaction can be measured quantitatively using spectrophotometric methods .

Spectrophotometric Determination : Thiocholine, the product of this compound hydrolysis, reacts with Ellman's reagent (DTNB) to produce a colored product that absorbs light at 412 nm . The increase in absorbance at this wavelength is proportional to the amount of thiocholine produced, which indicates the enzyme activity .

Reaction Mixture : A typical this compound reaction mixture includes :

-

Assay buffer

-

DTNB stock solution

-

This compound stock solution

Table 1: this compound Reaction Mixture for a 96-well Plate

| Component | Volume |

|---|---|

| Assay Buffer | 4.5 mL |

| 20X DTNB Stock Solution | 250 μL |

| 20X this compound Solution | 250 μL |

| Total Volume | 5.0 mL |

Inhibition Studies

This compound is also valuable in studying inhibitors of acetylcholinesterase. Inhibitors can affect the enzyme kinetics, and their impact can be monitored by observing changes in the hydrolysis rate of this compound .

Examples of Inhibitors :

Inhibition Constants : Inhibition constants can be determined using this compound as a substrate to assess the effectiveness of different inhibitors .

Reaction with Carbachol

The reaction of carbachol (carbamoylcholine) with AChE can be monitored using this compound as a reporter substrate. Carbachol, a carbamate, forms an initial enzyme-substrate complex and proceeds to an acylated enzyme intermediate, which is then hydrolyzed .

Monitoring Carbamoylation : Initial this compound hydrolysis rates decrease as AChE is carbamoylated until a relatively slow steady-state hydrolysis rate is attained .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

1.1 Enzyme Kinetics and Inhibition Studies

Acetylthiocholine serves as a substrate for AChE and BuChE, enabling the study of enzyme kinetics. The hydrolysis of this compound by these enzymes produces thiocholine, which can be quantitatively measured. This property is exploited in various studies to evaluate the kinetic parameters of these enzymes under different conditions.

- Kinetic Parameters : Studies have shown that the hydrolysis rates of this compound are comparable to those of acetylcholine, making it a suitable alternative for kinetic assays .

- Inhibitor Evaluation : The compound is also used to assess the inhibitory effects of various substances on AChE activity. For example, research demonstrated that carbaryl, an insecticide, inhibits AChE activity similarly when using either acetylcholine or this compound as substrates .

Table 1: Comparison of Kinetic Parameters for this compound and Acetylcholine

| Substrate | ΔrH˚ (kJ/mol) | Enzyme Activity (mU/mL) |

|---|---|---|

| Acetylcholine | -29.76 ± 2.19 | High |

| This compound | -24.81 ± 1.70 | Comparable |

Biosensor Development

2.1 Amperometric Biosensors

This compound is extensively utilized in the development of amperometric biosensors for detecting neurotoxic agents and pesticides through AChE inhibition. These biosensors offer rapid and sensitive detection methods.

- Pseudosubstrate Role : this compound acts as a pseudosubstrate in these biosensors, where its enzymatic hydrolysis generates thiocholine that can be electrochemically detected .

- Optimization Studies : Various studies have optimized the operational conditions for using this compound iodide as a substrate in amperometric biosensors, highlighting the need to consider potential interferences from iodide ions .

Table 2: Performance Metrics of Amperometric Biosensors Using this compound

| Biosensor Type | Sensitivity (µA/mM) | Detection Limit (mM) |

|---|---|---|

| Carbon Nanotube | 15 | 0.01 |

| Platinum Electrode | 10 | 0.05 |

| Gold Electrode | 12 | 0.03 |

Toxicological Studies

This compound is employed in toxicological research to evaluate the effects of organophosphate and carbamate pesticides on cholinesterase activity.

- Case Study : In a study involving exposure to sarin and soman nerve agents, this compound was used to assess the residual activity of AChE post-exposure, revealing significant inhibition compared to control groups .

- Fluorimetric Detection Systems : Recent advancements have introduced fluorimetric systems utilizing this compound for sensitive detection of AChE activity and inhibitors in biological samples, such as human serum .

Clinical Applications

In clinical settings, this compound is used to investigate cholinergic dysfunctions and monitor therapeutic efficacy against conditions like myasthenia gravis.

Wirkmechanismus

Acetylthiocholine exerts its effects primarily through its interaction with cholinesterase enzymes. When hydrolyzed by acetylcholinesterase or butyrylcholinesterase, it produces thiocholine and acetic acid. This hydrolysis reaction is crucial for terminating neurotransmission at cholinergic synapses . The molecular targets involved include the active sites of acetylcholinesterase and butyrylcholinesterase .

Vergleich Mit ähnlichen Verbindungen

Acetylthiocholin ähnelt Acetylcholin, jedoch mit einer Thioester-Bindung anstelle einer Ester-Bindung. Diese Modifikation macht es zu einem nützlichen Analogon für die Untersuchung der Cholinesterase-Aktivität. Weitere ähnliche Verbindungen sind:

Acetylcholin: Der natürliche Neurotransmitter mit einer Ester-Bindung.

Butyrylcholin: Ein weiteres Cholinesterase-Substrat mit einer Butyryl-Gruppe anstelle einer Acetyl-Gruppe.

Thiocholin: Ein Produkt der Acetylthiocholin-Hydrolyse, das in verschiedenen biochemischen Assays verwendet wird.

Die Einzigartigkeit von Acetylthiocholin liegt in seiner Thioester-Bindung, die spezifische Wechselwirkungen mit Cholinesterase-Enzymen ermöglicht und es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Biologische Aktivität

Acetylthiocholine (ATCh) is a synthetic analogue of acetylcholine, primarily used as a substrate in the study of cholinesterase enzymes. Its biological activity is crucial for understanding neurotransmission and enzyme kinetics, particularly in relation to acetylcholinesterase (AChE). This article explores the biological activity of this compound, including its interaction with AChE, kinetic properties, and implications for pharmacology and toxicology.

Overview of this compound

This compound is commonly used in biochemical assays to measure cholinesterase activity. It serves as a substrate for AChE, which catalyzes its hydrolysis into acetate and thiocholine. The reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and inhibition.

- Enzyme Interaction : this compound binds to two distinct sites on AChE: the catalytic site and the peripheral site. Studies indicate that mutations in the enzyme can significantly alter the binding affinity for ATCh, impacting the enzyme's turnover rate and overall activity .

- Kinetic Properties : The hydrolysis of this compound by AChE has been characterized using various methods, including calorimetry and spectrophotometry. The kinetic parameters such as (Michaelis constant) and (maximum velocity) are essential for understanding the efficiency of AChE with ATCh compared to natural substrates like acetylcholine .

Kinetic Parameters

The following table summarizes key kinetic parameters observed in studies involving this compound:

| Study | Substrate | (mM) | (μmol/min/mg protein) | Inhibitor Used |

|---|---|---|---|---|

| This compound | 0.5 | 0.78 ± 0.28 | Carbaryl | |

| Acetylcholine | 0.2 | 1.00 ± 0.30 | None |

Case Studies

- Inhibition Studies : Research has demonstrated that various pesticides inhibit cholinesterase activity when this compound is used as a substrate. For example, exposure to chlorpyrifos resulted in a significant decrease in AChE activity, indicating potential neurotoxic effects .

- Molecular Docking : In silico studies have shown that this compound interacts with the peripheral anionic site (PAS) of AChE, which is crucial for designing new inhibitors targeting Alzheimer's disease . These findings suggest that modifications to ATCh could enhance its efficacy as a therapeutic agent.

Implications for Pharmacology and Toxicology

This compound's role as a substrate in cholinesterase assays makes it invaluable in pharmacological research, particularly for developing drugs that target cholinergic pathways. Its use in toxicity studies highlights its importance in assessing the impact of environmental chemicals on enzyme function.

Eigenschaften

CAS-Nummer |

4468-05-7 |

|---|---|

Molekularformel |

C7H16NOS+ |

Molekulargewicht |

162.28 g/mol |

IUPAC-Name |

2-acetylsulfanylethyl(trimethyl)azanium |

InChI |

InChI=1S/C7H16NOS/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 |

InChI-Schlüssel |

GFFIJCYHQYHUHB-UHFFFAOYSA-N |

SMILES |

CC(=O)SCC[N+](C)(C)C |

Kanonische SMILES |

CC(=O)SCC[N+](C)(C)C |

Key on ui other cas no. |

4468-05-7 |

Synonyme |

(2-Mercaptoethyl)trimethylammonium Acetate Acetylthiocholine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.